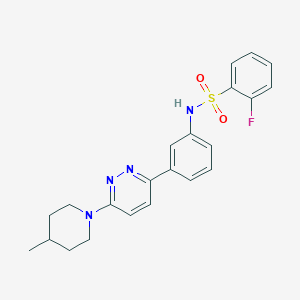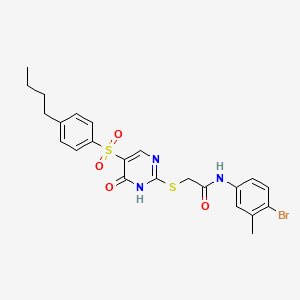![molecular formula C18H17ClFN5O3S B11260936 N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B11260936.png)
N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-クロロ-4-フルオロフェニル)-2-{[6-オキソ-9-(テトラヒドロフラン-2-イルメチル)-6,9-ジヒドロ-1H-プリン-8-イル]スルファニル}アセトアミド: は、その独特な化学構造と潜在的な用途により、さまざまな科学分野で注目を集めている複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(3-クロロ-4-フルオロフェニル)-2-{[6-オキソ-9-(テトラヒドロフラン-2-イルメチル)-6,9-ジヒドロ-1H-プリン-8-イル]スルファニル}アセトアミドの合成は、通常、容易に入手可能な前駆体から開始して、複数のステップを必要とします。一般的な合成経路には、次のものが含まれます。
プリン中間体の形成: このステップでは、一連の環化反応によって、プリンコアが合成されます。
テトラヒドロフラン基の導入: テトラヒドロフラン部分は、求核置換反応によって導入されます。
クロロ基とフルオロ基の付加: クロロ基とフルオロ基は、ハロゲン化反応によって付加されます。
最終化合物の形成: 最後のステップでは、塩基と適切な溶媒などの特定の反応条件下で、プリン中間体とクロロフルオロフェニル基をカップリングします。
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるために、上記の合成経路を最適化することが含まれる場合があります。連続フロー化学や自動反応器の使用などの技術を使用して、生産プロセスを効率的にスケールアップできます。
化学反応の分析
反応の種類
N-(3-クロロ-4-フルオロフェニル)-2-{[6-オキソ-9-(テトラヒドロフラン-2-イルメチル)-6,9-ジヒドロ-1H-プリン-8-イル]スルファニル}アセトアミドは、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: クロロ基とフルオロ基は、他の求核剤で置換される可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)が一般的な還元剤です。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用できます。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、置換反応は、さまざまな官能基を持つさまざまな誘導体を生成する可能性があります。
科学的研究アプリケーション
N-(3-クロロ-4-フルオロフェニル)-2-{[6-オキソ-9-(テトラヒドロフラン-2-イルメチル)-6,9-ジヒドロ-1H-プリン-8-イル]スルファニル}アセトアミドは、いくつかの科学的研究アプリケーションを持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、酵素阻害や受容体結合を含む、その潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探るための研究が進行中です。
産業: 特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
N-(3-クロロ-4-フルオロフェニル)-2-{[6-オキソ-9-(テトラヒドロフラン-2-イルメチル)-6,9-ジヒドロ-1H-プリン-8-イル]スルファニル}アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的はまだ調査中ですが、シグナル伝達経路の調節と特定の酵素の阻害が関与すると考えられています。
類似の化合物との比較
類似の化合物
N-(3-クロロ-4-フルオロフェニル)-2-{[6-オキソ-9-(テトラヒドロフラン-2-イルメチル)-6,9-ジヒドロ-1H-プリン-8-イル]スルファニル}アセトアミド: は、他のプリン誘導体やハロゲン化フェニル化合物と比較できます。
1-(4-フルオロフェニル)ピペラジン: は、同様のフルオロフェニル基を持つ別の化合物です。
独自性
N-(3-クロロ-4-フルオロフェニル)-2-{[6-オキソ-9-(テトラヒドロフラン-2-イルメチル)-6,9-ジヒドロ-1H-プリン-8-イル]スルファニル}アセトアミドの独自性は、特定の官能基の組み合わせにあり、これは独特の化学的および生物学的特性を付与します。これは、研究および潜在的な治療用途にとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
N-(3-chloro-4-fluorophenyl)-2-{[6-oxo-9-(tetrahydrofuran-2-ylmethyl)-6,9-dihydro-1H-purin-8-yl]sulfanyl}acetamide: can be compared with other purinyl derivatives and halogenated phenyl compounds.
1-(4-Fluorophenyl)piperazine: is another compound with a similar fluorophenyl group.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C18H17ClFN5O3S |
|---|---|
分子量 |
437.9 g/mol |
IUPAC名 |
N-(3-chloro-4-fluorophenyl)-2-[[6-oxo-9-(oxolan-2-ylmethyl)-1H-purin-8-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClFN5O3S/c19-12-6-10(3-4-13(12)20)23-14(26)8-29-18-24-15-16(21-9-22-17(15)27)25(18)7-11-2-1-5-28-11/h3-4,6,9,11H,1-2,5,7-8H2,(H,23,26)(H,21,22,27) |
InChIキー |
CYZUSOLNOSZMLD-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CN2C3=C(C(=O)NC=N3)N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11260853.png)
![1-{[1-(2-methoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B11260861.png)
![N-(3,4-dimethylphenyl)-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11260867.png)
![1-ethyl-N-[(2-fluorophenyl)methyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B11260869.png)
![N1-(2,4-difluorophenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260878.png)


![N-(4-ethoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11260897.png)

![7-[4-(Acetylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260906.png)
![N-[(3-Ethoxy-4-methoxyphenyl)methyl]-6-methyl-2-(pyridin-2-YL)quinoline-4-carboxamide](/img/structure/B11260908.png)
![2-(4-chlorophenoxy)-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B11260917.png)
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11260925.png)

